N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the cyclohexyl and ethyl groups: These groups can be introduced through alkylation reactions, where the pyrazole intermediate is treated with appropriate alkyl halides in the presence of a base.
Formation of the carboxamide group: This final step involves the conversion of a carboxylic acid derivative to the corresponding carboxamide using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst or using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-3-carboxamide: A similar compound with a different position of the carboxamide group.
N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid: A compound with a carboxylic acid group instead of a carboxamide group.
N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-methylamine: A compound with a methylamine group instead of a carboxamide group.
Uniqueness
N-cyclohexyl-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C17H22N4O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-cyclohexyl-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O/c1-2-15-14(17(22)20-13-8-4-3-5-9-13)12-19-21(15)16-10-6-7-11-18-16/h6-7,10-13H,2-5,8-9H2,1H3,(H,20,22) |
InChI Key |
RCPJGSCFVASJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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